molecular formula C17H16FN3O2S2 B2432995 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1252864-00-8

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2432995
M. Wt: 377.45
InChI Key: OEWPXPRWBKBMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves various cyclization processes or domino reactions . The yield was 88%, and it was crystallized from ethyl acetate–methanol (1:1) .


Chemical Reactions Analysis

The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 265–266 °C . The compound has a predicted density of 1.29±0.1 g/cm3 .

Scientific Research Applications

Crystal Structure Analysis

Research on related compounds has revealed insights into the molecular structures through crystallography. Studies have shown that compounds with similar structures exhibit a folded conformation, where the pyrimidine ring inclines at specific angles relative to the benzene ring, stabilized by intramolecular hydrogen bonding. This structural information is crucial for understanding the molecular interactions and designing targeted applications in various fields, including drug development and materials science (Subasri et al., 2016).

Antiviral Research

A significant application of this compound has been in the antiviral research domain, particularly against COVID-19. The compound has been synthesized and characterized, with studies indicating its potential as an antiviral agent. Quantum chemical insights, spectroscopic analysis, and molecular docking studies suggest its capability to bind effectively with SARS-CoV-2 protein, demonstrating antiviral potency (Mary et al., 2020).

Antitumor Activity

Compounds with the thieno[3,2-d]pyrimidine core have shown promising antitumor activities. Synthesis and evaluation of derivatives have highlighted their potential in inhibiting the growth of various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. The structural modification and functionalization of the thieno[3,2-d]pyrimidine skeleton have been instrumental in enhancing antitumor efficacy, with some derivatives exhibiting activity comparable to established chemotherapy drugs (Hafez & El-Gazzar, 2017).

Enzyme Inhibition for Cancer Treatment

The design and synthesis of thieno[3,2-d]pyrimidine derivatives as inhibitors of crucial enzymes such as dihydrofolate reductase (DHFR) have been explored. These compounds have been evaluated for their potential as antitumor agents, showing significant inhibitory activity against DHFR, a key target in cancer chemotherapy. The research underscores the compound's role in the development of new therapeutic agents for treating cancer (Gangjee et al., 2007).

Heterocyclic Synthesis and Antimicrobial Activities

The compound's core structure is valuable in the synthesis of novel heterocyclic compounds with antimicrobial properties. Research has focused on creating derivatives that exhibit potent antibacterial and antifungal activities, contributing to the development of new antimicrobial agents. This line of investigation is crucial for addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (Hossan et al., 2012).

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. It is stated that this product is not intended for human or veterinary use and is for research use only.

Future Directions

The potential of this compound is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S2/c1-2-21-16(23)15-13(7-8-24-15)20-17(21)25-10-14(22)19-9-11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWPXPRWBKBMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

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